molecular formula C10H15NO B123053 Hordenine CAS No. 539-15-1

Hordenine

Cat. No. B123053
CAS RN: 539-15-1
M. Wt: 165.23 g/mol
InChI Key: KUBCEEMXQZUPDQ-UHFFFAOYSA-N
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Description

Hordenine (N,N-dimethyltyramine) is a natural alkaloid that can be found in a variety of plants, such as barley, wheat, and oats. It has been studied for its potential therapeutic properties, including its ability to increase energy levels and improve cognitive performance. This compound is also known to act as a monoamine oxidase inhibitor (MAOI), which can reduce the breakdown of certain neurotransmitters in the brain, such as dopamine and serotonin. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound research.

Scientific Research Applications

Quorum Sensing Inhibition and Antibiofilm Properties

  • Hordenine exhibits quorum sensing inhibitory activity, particularly against the foodborne pathogen Pseudomonas aeruginosa. It reduces the levels of acyl-homoserine lactones, crucial for bacterial communication, and disrupts biofilm formation. This property makes this compound a promising agent against foodborne pathogens (Zhou et al., 2018).
  • Another study focused on Serratia marcescens, a pathogenic bacterium, revealed that this compound effectively inhibited quorum sensing-mediated pathogenicity, suggesting its potential as a pesticide or pesticide accelerant in crop infections (Zhou et al., 2019).

Plant Defense and Agricultural Applications

  • This compound is instrumental in plant defense against pathogens like grape downy mildew and strawberry anthracnose, enhancing the jasmonate-dependent defense pathway in plants. This suggests its use in organic agriculture as an innovative elicitor of plant defense (Ishiai et al., 2016).

Medical and Therapeutic Potential

  • In lung cancer therapy, this compound has shown potential as an inhibitor of pyruvate dehydrogenase kinase 3, indicating its possible use in treating lung cancer and related diseases (Anwar et al., 2020).
  • This compound demonstrated the ability to activate dermal papilla cells and promote hair regrowth by activating the Wnt/β-catenin signaling pathway, suggesting its potential use in treating alopecia (Wang et al., 2023).
  • It has been identified as an effective inhibitor of hyperpigmentation, suggesting its application in skin care products (Kim et al., 2013).

Anti-Inflammatory Effects

  • This compound shows potential in preventing inflammatory diseases by inhibiting increases in inflammatory factors in models of acute lung injury (Zhang et al., 2021).

Pharmacokinetics and Analysis

  • Several studies have developed methods for the analysis and quantification of this compound in biological samples, highlighting its pharmacokinetics and potential for human consumption (Ma et al., 2015), (Chen et al., 2015).

Mechanism of Action

Target of Action

Hordenine, a phenethylamine alkaloid, primarily targets the Monoamine Oxidase (MAO) enzyme . This enzyme is responsible for breaking down neurotransmitters in synaptic clefts, thus limiting their time of action . This compound also targets sphingosine kinase 1 (SPHK1), sphingosine-1-phosphate receptor 1 (S1PR1), and ras-related C3 botulinum toxin substrate 1 (Rac1) .

Mode of Action

This compound acts by inhibiting the action of MAO to a certain degree . By blocking the action of MAO, this compound indirectly increases the effects of different neurotransmitters . It also reduces the expression of SPHK1, S1PR1, and Rac1 .

Biochemical Pathways

This compound affects the biochemical pathways related to the production of cAMP . It also influences the SPHK-1/S1PR1/STAT3 signaling pathway . By inhibiting these pathways, this compound can have a variety of effects on the body, including anti-inflammatory and anti-fibrotic effects .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it has an alpha-phase half-life of about 3 minutes and a beta-phase half-life of about 35 minutes . After oral administration of this compound (2.0 mg/kg bwt), peak plasma levels of about 0.15 μg/ml are observed 1 hour after dosing, followed by a slow multi-exponential decline in blood levels of the drug .

Result of Action

This compound has been found to have a variety of molecular and cellular effects. It significantly reduces levels of pro-inflammatory factors, including interleukin (IL)-6, IL-1β, and tumor necrosis factor alpha (TNF-α) . It also alleviates colon tissue edema, colonic lesions, inflammatory cells infiltration and decreases the number of goblet cells . Moreover, this compound protects intestinal epithelial barrier function by increasing the expression of tight junction proteins including ZO-1 and occludin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound can be achieved under mild working conditions through a novel chemoenzymatic strategy . This approach reduces the process environmental impact and improves its space-time yield to 2.68 g L−1h−1 .

Safety and Hazards

Hordenine is possibly unsafe when taken by mouth. It is similar in structure to stimulants found in bitter orange. In theory, this compound might have similar stimulant effects and side effects such as rapid heart rate and high blood pressure . There is not enough reliable information about the safety of taking this compound if you are pregnant or breast feeding .

Future Directions

Hordenine may have promising potential for controlling nosocomial pathogens . It can effectively enhance Dermal Papilla Cells’ activity and accelerate hair regrowth through activating the Wnt/β-catenin signaling pathway . Therefore, these findings suggest this compound/its derivatives may be potentially used for preventing and treating alopecia in the future .

Biochemical Analysis

Biochemical Properties

Hordenine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with monoamine oxidase (MAO) enzymes, specifically inhibiting MAO-B, which leads to an increase in the levels of monoamines such as dopamine and norepinephrine . This inhibition enhances neurotransmitter activity, contributing to its stimulant effects. Additionally, this compound has been shown to interact with adrenergic receptors, promoting the release of epinephrine and norepinephrine, which further stimulates the central nervous system .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving adrenergic receptors. By binding to these receptors, this compound can activate signaling cascades that lead to increased energy and focus . In studies on intestinal epithelial cells, this compound has been shown to enhance the expression of tight junction proteins, thereby improving barrier function and promoting mucosal healing . Furthermore, this compound has anti-inflammatory effects, reducing the secretion of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Molecular Mechanism

At the molecular level, this compound’s mechanism of action involves several key interactions. It binds to adrenergic receptors, particularly the dopamine D2 receptor, acting as an agonist . This binding triggers downstream signaling pathways, including the activation of protein kinase B (AKT), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling . These pathways are crucial for its anti-inflammatory and neurostimulatory effects. Additionally, this compound inhibits the enzyme sphingosine kinase 1 (SPHK1), which plays a role in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. This compound is relatively stable under standard laboratory conditions, but its effects can vary over time. In vitro studies have shown that this compound can maintain its biological activity for extended periods, promoting sustained anti-inflammatory and barrier-enhancing effects . Its stability and efficacy can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance alertness and energy levels without significant adverse effects . At higher doses, it can cause an increase in blood pressure and disturbances in cardiovascular and nervous systems . In studies on ulcerative colitis, this compound demonstrated dose-dependent anti-inflammatory effects, with higher doses providing more significant reductions in disease activity index and inflammatory cytokine levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as monoamine oxidase and sphingosine kinase . It is metabolized in the liver, where it undergoes N-demethylation to form N-methyltyramine and subsequently tyramine . These metabolites can further participate in various biochemical reactions, influencing neurotransmitter levels and inflammatory responses.

Transport and Distribution

This compound is rapidly absorbed and distributed within the body. It can cross the intestinal epithelium and the blood-brain barrier, allowing it to exert its effects on both peripheral and central nervous systems . The transport of this compound is facilitated by specific transporters and binding proteins, which help in its distribution to target tissues. Its bioavailability can be affected by efflux transport mechanisms that reduce its concentration in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . This compound’s ability to bind to adrenergic receptors on the cell membrane allows it to initiate signaling cascades that influence cellular functions. Additionally, its interaction with intracellular enzymes such as sphingosine kinase further modulates its biochemical effects .

properties

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBCEEMXQZUPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1])
Record name Hordenine
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DSSTOX Substance ID

DTXSID2046096
Record name Hordenine
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hordenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004366
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Solubility

7 mg/mL
Record name Hordenine
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CAS RN

539-15-1
Record name Hordenine
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Record name Hordenine
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Record name 4-(2-dimethylaminoethyl)phenol
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Record name HORDENINE
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Record name Hordenine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

117.5 °C
Record name Hordenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

To 250 mg of 4-hydroxyphenethyl bromide in a round-bottomed flask, a 10 M excess of methylamine (6.22 mL of 2M in MeOH) was added and the solution was stirred at r.t. overnight. After filtration, the solvent was evaporated and gave the product in crystalline form in 92% yield, 0.23 g, light yellow. m.p.: 73-76° C. TLC (EtAc:MeOH, 9:1 v/v): RF=0.1. 1H NMR, δ: 9.43 (s, 1H), 7.12 (d, 2H), 6.70 (d, 2H), 2.74 (m, 4H), 2.30 (s, 6H). 13C NMR, δ: 167.5, 134.3, 130.2, 115.6, 60.6, 45.9, 32.4. Anal. calcd for C10H15NO: C, 72.69; H, 9.15; N, 8.48%. Found; C, 72.60; H, 9.30; N, 8.40%.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
6.22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

A: Hordenine acts as a biased agonist of the dopamine D2 receptor [, ]. It has also been shown to inhibit norepinephrine uptake [].

A: this compound's activation of dopamine D2 receptors can influence a variety of behaviors, including alcohol consumption and relapse drinking in mice []. Additionally, it can modulate monoaminergic signaling in the brain, affecting locomotor activity and potentially contributing to its inhibitory effects on alcohol addiction-associated behaviors [].

A: Yes, this compound demonstrates binding affinity to serotonin and dopamine transporters []. It also activates dopamine D3, adrenergic α1A, and α2A receptors []. Studies suggest it may influence the Wnt/β-catenin signaling pathway, promoting hair regrowth and activating dermal papilla cells [].

A: this compound acts as a quorum sensing inhibitor in various bacteria, including Serratia marcescens and Pseudomonas aeruginosa [, ]. It disrupts biofilm formation and reduces the production of virulence factors in these bacteria, highlighting its potential as a biocontrol agent [, , ].

ANone: The molecular formula of this compound is C10H15NO, and its molecular weight is 165.23 g/mol.

ANone: The provided research does not indicate any direct catalytic properties of this compound.

A: Yes, molecular docking and molecular dynamics simulations were used to study the interaction between this compound and pyruvate dehydrogenase kinase 3 (PDK3) []. These studies revealed that this compound binds to the active site of PDK3 and forms stable interactions, suggesting its potential as a PDK3 inhibitor [].

A: Research comparing tyramine, methyl tyramine, this compound, and this compound methiodide on blood pressure and bronchodilation suggests structural modifications, particularly methylation, can significantly influence pharmacological activity [].

ANone: The provided research does not delve into specific formulation strategies for this compound.

A: The U.S. Food and Drug Administration (FDA) considers this compound a "new dietary ingredient (NDI)" for which a notification is required but has not been submitted []. Therefore, products containing this compound are currently considered "adulterated" [].

A: this compound is rapidly absorbed after oral consumption of beer, with maximum plasma concentrations reached within 0-60 minutes []. It undergoes phase-II metabolism, primarily through sulfation and glucuronidation []. The elimination half-life of free this compound in plasma ranges from 52.7-66.4 minutes []. Approximately 9.9% of the ingested dose is excreted in urine within 24 hours []. Another study suggests this compound's bioavailability might be limited by efflux transport back into the intestinal lumen and first-pass metabolism in intestinal epithelial cells [].

A: Yes, oral administration of this compound in horses resulted in no observable changes in heart rate, respiratory rate, body temperature, or behavior, unlike intravenous administration []. This suggests significant first-pass metabolism when this compound is consumed orally [].

A: In a mouse model of ulcerative colitis, this compound demonstrated therapeutic benefits by reducing disease activity index, pro-inflammatory cytokine levels (IL-6, IL-1β, TNF-α), and alleviating colonic damage []. It appears to protect intestinal barrier function by upregulating tight junction proteins (ZO-1, occludin) and promoting mucosal healing []. Mechanistically, this compound suppressed the SPHK-1/S1PR1/STAT3 signaling pathway in this model [].

A: In vitro and in vivo studies demonstrated that this compound promotes hair regrowth []. It enhances the proliferation and activity of dermal papilla cells, key players in hair follicle development and growth []. This effect is attributed to the activation of the Wnt/β-catenin signaling pathway, evidenced by increased expression of downstream genes (Lef1, Axin2, Cyclin D1, ALP) [].

ANone: The provided research does not specifically address resistance mechanisms to this compound.

ANone: The research provided does not focus on drug delivery or targeting strategies for this compound.

ANone: The provided research does not discuss biomarkers related to this compound efficacy or treatment monitoring.

ANone: Several analytical methods have been used to quantify this compound:

  • Direct analysis in real time - high-resolution mass spectrometry (DART-HRMS) allows for rapid identification and quantification of this compound in complex plant matrices [].
  • High-performance liquid chromatography (HPLC) coupled with various detection methods, including fluorescence detection [] and mass spectrometry (MS) [, , , ], is widely used for this compound analysis in various matrices.
  • Thin layer chromatography (TLC) coupled with fluorescence scanning has been employed for quantifying this compound in reed canary grass [].

ANone: The provided research does not offer information on the environmental impact or degradation of this compound.

A: While not explicitly discussed, one study mentions using 1-methoxy-ethanol as a solvent for this compound during analysis, indicating its solubility in this organic solvent [].

A: Yes, a DART-HRMS method for quantifying this compound in plant material was validated according to US FDA guidelines [].

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